4-(1-Adamantyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

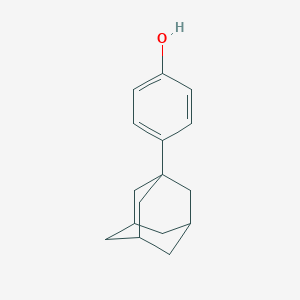

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMYFIUFUAOZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183938 | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29799-07-3 | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29799-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ADAMANTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Adamantyl)phenol: Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Adamantyl)phenol, a key intermediate in medicinal chemistry and materials science. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A thorough experimental protocol for its synthesis via Friedel-Crafts alkylation is presented. Furthermore, this guide elucidates the biological significance of this compound, with a particular focus on its role as an endocrine disruptor through its agonistic activity on the human estrogen receptor alpha (hERα). Its application as a scaffold in the development of novel therapeutic agents is also discussed, highlighting its importance for professionals in drug discovery and development.

Chemical Structure and Nomenclature

This compound is an organic compound characterized by a phenol ring substituted with a bulky, lipophilic adamantyl group at the para position. This unique structural arrangement imparts distinct chemical and biological properties to the molecule.

-

Common Name: this compound

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | White crystalline solid | |

| Melting Point | 181-183 °C | |

| Boiling Point | 361.6 °C at 760 mmHg | |

| Density | 1.16 g/cm³ | |

| Solubility | Soluble in chloroform, DMSO, and methanol. | |

| ¹H NMR (DMSO-d6, 400 MHz) | Signals corresponding to aromatic and adamantyl protons. | |

| ¹³C NMR | Signals corresponding to aromatic and adamantyl carbons. | |

| GC-MS | Molecular ion peak (M⁺) at m/z 228. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a suitable adamantylating agent, such as 1-bromoadamantane.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from phenol and 1-bromoadamantane.

Materials:

-

Phenol

-

1-Bromoadamantane

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.

-

Add phenol (1.2 equivalents) to the flask and stir until it dissolves completely.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.

-

In a separate flask, dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 1-bromoadamantane solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Biological Significance and Applications in Drug Development

The adamantane moiety is a valuable pharmacophore in drug design due to its unique lipophilic and rigid cage-like structure.[3][4] This substituent can enhance the metabolic stability, bioavailability, and target-binding affinity of a drug molecule. This compound serves as a crucial building block for the synthesis of various biologically active compounds.

Endocrine Disrupting Activity: Estrogen Receptor Agonism

This compound has been identified as a potent endocrine-disrupting chemical.[1] It exerts its effect by acting as an agonist for the human estrogen receptor alpha (hERα).[1] Upon binding to the ligand-binding domain (LBD) of hERα, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of the transcription of estrogen-responsive genes. This can disrupt normal endocrine signaling and potentially lead to adverse health effects.

References

- 1. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H20O | CID 269933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 4-(1-Adamantyl)phenol (CAS: 29799-07-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Adamantyl)phenol, a key chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines established and alternative synthesis protocols, and explores its biological activities, with a particular focus on its potent agonistic effects on the human estrogen receptor alpha (hERα). Furthermore, its crucial role as a precursor in the synthesis of the third-generation retinoid, Adapalene, is discussed. Toxicological data, spectroscopic information, and safety and handling guidelines are also presented to provide a complete profile for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid characterized by the presence of a bulky, lipophilic adamantyl group attached to a phenol ring. This unique structure imparts specific properties that are highly valuable in drug design, primarily by enhancing the lipophilicity and metabolic stability of parent molecules.[1]

| Property | Value | Reference(s) |

| CAS Number | 29799-07-3 | [2][3] |

| Molecular Formula | C₁₆H₂₀O | [2][3] |

| Molecular Weight | 228.33 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(4-Hydroxyphenyl)adamantane, p-(1-Adamantyl)phenol | [3][4] |

| Melting Point | 181-183 °C | [5] |

| Flash Point | 190.3 ± 11.5 °C | [5] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is through the Friedel-Crafts alkylation of phenol.

Standard Experimental Protocol: Friedel-Crafts Alkylation

This method involves the electrophilic substitution of a hydrogen atom on the phenol ring with an adamantyl group, typically using 1-bromoadamantane as the alkylating agent and a Lewis or Brønsted acid as a catalyst.[6][7]

Reaction:

Detailed Methodology:

-

Reactant Preparation: To a suitable reaction vessel, add phenol (2.0 mol) and heat to 120°C.

-

Addition of Alkylating Agent: Slowly add 1-bromoadamantane (0.50 mol) to the heated phenol.[2]

-

Reaction: Maintain the reaction mixture at 120°C for 12 hours.[2]

-

Work-up: After the reaction is complete, cool the solution to room temperature. Pour the mixture into a beaker containing hot water (2 L) and stir to precipitate the product.[2]

-

Purification: Filter the precipitate and wash it three times with hot water. Dry the product under vacuum to obtain this compound.[2] A typical yield for this process is around 80%.[2]

Alternative Synthesis Considerations

While the use of 1-bromoadamantane is common, other adamantyl sources and catalysts can be employed.

-

Using 1-Adamantanol: 1-Adamantanol can be used as the alkylating agent in the presence of a strong acid catalyst like sulfuric acid. This method is often employed in the synthesis of derivatives of this compound, such as 2-(1-adamantyl)-4-bromophenol, a key intermediate for Adapalene.[8]

-

Alternative Catalysts: Research into greener and more efficient catalysts for Friedel-Crafts reactions is ongoing. Solid acid catalysts, such as zeolites and ion-exchange resins, offer potential advantages in terms of reusability and reduced waste.[8][9] For instance, a combination of catalytic ZnCl₂ and CSA has been shown to be effective for the ortho-alkylation of phenols with unactivated secondary alcohols, which could be explored for adamantylation.[6]

Biological Activity and Signaling Pathways

The most significant biological activity of this compound is its interaction with the human estrogen receptor alpha (hERα).

Agonist of Human Estrogen Receptor Alpha (hERα)

In silico docking studies and in vitro reporter-gene assays have confirmed that this compound is a potent agonist of hERα.[10] This classifies it as a potential endocrine-disrupting chemical (EDC). The adamantyl group's lipophilicity likely contributes to its high binding affinity to the ligand-binding domain of the receptor.[10]

The activation of hERα by an agonist like this compound initiates a cascade of cellular events.

References

- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C16H20O | CID 269933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 29799-07-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound (29799-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol, a notable adamantane derivative. Also known as 4-(1-adamantyl)phenol, this compound has garnered interest in various scientific fields, including medicinal chemistry and materials science, due to its unique structural characteristics. This document details its physicochemical parameters, spectral data, and key chemical reactions. Furthermore, it outlines experimental protocols for the determination of its properties and presents a detailed synthesis workflow. The guide also explores the compound's biological activity, specifically its role as an endocrine disruptor through the activation of the estrogen receptor alpha signaling pathway, which is visually represented.

Introduction

4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol, with the Chemical Abstracts Service (CAS) registry number 29799-07-3, is an organic compound that incorporates a bulky, rigid adamantyl group attached to a phenol moiety. This unique combination of a lipophilic, three-dimensional adamantane cage and a polar phenolic ring imparts distinct properties to the molecule. These characteristics have led to its investigation in diverse areas, such as the development of novel polymers, high-performance materials, and as a scaffold in drug design. Notably, it has been studied for its potential as an inhibitor of oral bacteria and has been identified as a potential endocrine disruptor. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers and professionals in related fields.

Physical and Chemical Properties

The physical and chemical properties of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to pale brown solid/crystals | [1][2] |

| Melting Point | 181-183 °C | [1][2] |

| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO; Very slightly soluble in Methanol (with heating) | [1][2] |

| Density | 1.160 ± 0.06 g/cm³ (Predicted) | [2] |

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀O | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2] |

| pKa | 10.02 ± 0.15 (Predicted) | [1][2] |

| XLogP3 | 5.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectral Data

The structural elucidation of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is supported by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 9.11 (s, 1H, OH), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.69 (d, J=8.4 Hz, 2H, Ar-H), 2.02 (s, 6H, adamantyl-H), 1.79 (s, 3H, adamantyl-H), 1.70 (s, 6H, adamantyl-H).

-

¹³C NMR : Spectral data is available and confirms the presence of the adamantyl and phenol moieties.

-

-

Mass Spectrometry (MS) : Electron impact mass spectrometry reveals a molecular ion peak (M⁺) at m/z 228. Key fragment ions are observed at m/z 171, 134, and others, corresponding to the fragmentation of the adamantyl and phenyl groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic peaks for C-H stretching of the aromatic and adamantyl groups, as well as C=C stretching of the aromatic ring, would also be present.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below.

Melting Point Determination (Capillary Method)

-

Sample Preparation : A small amount of finely powdered, dry 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus is used.

-

Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Measurement : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

-

Preparation : An excess amount of solid 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is added to a known volume of the solvent (e.g., chloroform, DMSO, methanol) in a sealed flask.

-

Equilibration : The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.

pKa Determination (Potentiometric Titration)

-

Solution Preparation : A solution of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol). The ionic strength is kept constant with a background electrolyte.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Measurement : The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

-

Analysis : A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Synthesis and Reactivity

Synthesis Workflow

4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is typically synthesized via a Friedel-Crafts alkylation reaction.

Chemical Reactivity

The chemical reactivity of 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is primarily governed by the phenolic hydroxyl group and the aromatic ring.

-

Phenolic Hydroxyl Group : The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. Its weakly acidic nature allows it to form phenoxide salts with strong bases.

-

Aromatic Ring : The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and adamantyl groups. Reactions such as nitration and halogenation can occur at the ortho positions relative to the hydroxyl group.

-

Thermal Stability : The presence of the adamantyl group contributes to the thermal stability of the molecule.

Biological Activity: Endocrine Disruption

4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol has been identified as a potential endocrine-disrupting chemical. It has been shown to act as an agonist for the human estrogen receptor alpha (hERα).[2] This interaction can mimic the effects of endogenous estrogens and potentially lead to disruptions in normal endocrine function.

Estrogen Receptor Alpha Signaling Pathway

The binding of an agonist, such as 4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol, to the estrogen receptor alpha initiates a cascade of events that ultimately leads to changes in gene expression.

Conclusion

4-(tricyclo[3.3.1.13,7]dec-1-yl)-phenol is a compound with a unique combination of structural features that result in a distinct set of physical, chemical, and biological properties. Its rigid, lipophilic adamantyl group coupled with a polar phenolic moiety makes it a subject of interest in materials science and medicinal chemistry. This guide has provided a detailed summary of its properties, along with experimental protocols for their determination and a clear representation of its synthesis and biological activity. The information compiled herein is intended to facilitate further research and application of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Adamantane Cage: A Technical Guide to its Core Characteristics for Researchers and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon with the formula C₁₀H₁₆, presents a fascinating and highly versatile scaffold for medicinal chemistry and materials science.[1][2] Its rigid, diamondoid structure, composed of three fused cyclohexane rings in a strain-free chair conformation, imparts a range of desirable physicochemical properties that have been exploited in the development of several successful therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the key characteristics of the adamantane cage, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Adamantane Core

The adamantane molecule is characterized by its high degree of symmetry (Td point group), which contributes to its exceptional thermal and chemical stability.[1][2] This rigidity and stability are central to its utility in drug design.[5]

Structural and Physical Data

The inherent properties of the adamantane core are summarized in the table below, providing a quantitative overview of its fundamental characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1][2] |

| Molar Mass | 136.238 g·mol⁻¹ | [1] |

| Melting Point | 270 °C (sublimes) | [1] |

| Density | 1.07 g/cm³ | [1] |

| C-C Bond Length | 1.54 Å | [1] |

| C-H Bond Length | 1.112 Å | [1] |

| Solubility in Water | Practically insoluble | [1][6] |

| Solubility in Nonpolar Solvents | Readily soluble | [1][6] |

Lipophilicity and its Impact on Pharmacokinetics

A defining feature of the adamantane cage is its high lipophilicity, which significantly influences the pharmacokinetic profile of drug candidates.[4][7] The incorporation of an adamantane moiety can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, and can also improve its metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation.[8][9] The lipophilicity of several adamantane-containing drugs is presented below.

| Compound | LogP / LogD | Therapeutic Area | Reference(s) |

| Amantadine | 2.44 | Antiviral, Antiparkinsonian | [10] |

| Rimantadine | 3.6 | Antiviral | [10] |

| Memantine | 3.28 | Alzheimer's Disease | [10] |

| Adapalene | 8.0 | Dermatology | [10] |

| Saxagliptin | 1.4 (XLogP3) | Antidiabetic | [10] |

| Vildagliptin | -0.1 (XLogP3) | Antidiabetic | [10] |

Synthesis and Functionalization

The first synthesis of adamantane was achieved in 1941 by Prelog and Seiwerth.[11] However, it was the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, discovered by Schleyer in 1957, that made adamantane and its derivatives widely accessible for research and development.[3]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Adamantane

This protocol outlines the general procedure for the synthesis of adamantane from endo-tetrahydrodicyclopentadiene using a Lewis acid catalyst.

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous solvent (e.g., carbon disulfide, cyclohexane)

-

Inert gas (e.g., nitrogen, argon)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

-

Under an inert atmosphere, dissolve endo-tetrahydrodicyclopentadiene in the anhydrous solvent.

-

Carefully add the Lewis acid catalyst to the solution. The reaction is often exothermic and may require cooling.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding hydrochloric acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude adamantane can be purified by sublimation or recrystallization.

Structural Characterization

The rigid and highly symmetric nature of the adamantane cage provides distinct spectroscopic signatures that are invaluable for structural elucidation.

Experimental Protocol: NMR Spectroscopy of Adamantane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing adamantane-containing compounds.[7]

1. Sample Preparation:

-

Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The spectrum of unsubstituted adamantane shows two broad signals corresponding to the methine (CH) and methylene (CH₂) protons.

-

Substitution on the adamantane cage leads to more complex spectra with distinct chemical shifts and coupling patterns that can be used to determine the position and orientation of substituents.

3. ¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Unsubstituted adamantane exhibits two signals for the methine and methylene carbons.

-

The chemical shifts of the carbon atoms are sensitive to the nature and position of substituents, providing crucial structural information.

Experimental Protocol: X-ray Crystallography of Adamantane Derivatives

Single-crystal X-ray diffraction provides definitive three-dimensional structural information for adamantane derivatives.

1. Crystal Growth:

-

Grow single crystals of the adamantane derivative using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[12]

-

The choice of solvent is critical and should be optimized to obtain high-quality crystals.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[13]

Key Applications in Drug Development

The unique properties of the adamantane cage have been leveraged in the design of drugs targeting a variety of diseases.

Amantadine and the Influenza A M2 Proton Channel

Amantadine was one of the first adamantane-based drugs and functions as an antiviral agent against the influenza A virus.[11] It targets the M2 proton channel, a tetrameric protein essential for viral replication.[1] By blocking this channel, amantadine prevents the acidification of the viral interior, a crucial step for the release of the viral genome into the host cell.[5]

Caption: Amantadine blocks the M2 proton channel of the influenza A virus.

Memantine and the NMDA Receptor in Alzheimer's Disease

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[8][9] In Alzheimer's, excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby protecting neurons from excitotoxic damage while still allowing for normal synaptic transmission.[10][14]

Caption: Memantine's uncompetitive antagonism of the NMDA receptor.

Saxagliptin and DPP-4 Inhibition in Type 2 Diabetes

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[5] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon secretion, leading to improved glycemic control.[15][16]

Caption: Saxagliptin inhibits DPP-4, enhancing incretin effects.

Experimental Workflow for Lipophilicity Determination

The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[17][18]

Caption: Generalized workflow for LogP determination by the shake-flask method.

References

- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nmrprobe.org [nmrprobe.org]

- 5. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Secondary Gate As a Mechanism for Inhibition of the M2 Proton Channel by Amantadine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Synthesis of Adapalene: A Technical Guide to the Role of 4-(1-Adamantyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of the third-generation retinoid, adapalene, with a specific focus on the critical role of the intermediate, 4-(1-adamantyl)phenol. Adapalene's efficacy in the treatment of acne vulgaris is intrinsically linked to its unique molecular structure, which provides a favorable therapeutic window with reduced irritation compared to earlier retinoids.[1][2] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the mechanism of action of adapalene, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Synthesis of the Key Intermediate: this compound

The journey to adapalene begins with the synthesis of its key building block, this compound. This is typically achieved through a Friedel-Crafts alkylation reaction, a fundamental method in organic chemistry for attaching alkyl substituents to an aromatic ring.[3][4] In this case, the bulky, lipophilic adamantyl group is introduced to the phenol ring. This adamantyl moiety is crucial for the pharmacological properties of adapalene, enhancing its stability and receptor binding selectivity.[3]

The reaction generally involves the electrophilic aromatic substitution of phenol with an adamantylating agent, such as 1-bromoadamantane or 1-adamantanol, often in the presence of a catalyst.[5]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Phenol

-

1-Bromoadamantane

-

Anhydrous dichloromethane (if the substrate is solid)

-

Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃) (catalyst)[3]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Hexane and Ethyl acetate (for column chromatography)

Equipment:

-

Dry round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (phenol). If phenol is solid, dissolve it in a minimal amount of anhydrous dichloromethane.

-

Add 1-bromoadamantane (1.0 equivalent) to the flask.[3]

-

Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.[3]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the specific conditions and scale.[3]

-

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to obtain the pure this compound.[3]

Quantitative Data for the Synthesis of this compound

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Reactant 1 | Reactant 2 | Molar Ratio (Phenol:1-Bromoadamantane) | Temperature | Time | Yield | Reference |

| Phenol (188 g, 2.0 mol) | 1-Bromoadamantane (108 g, 0.50 mol) | 4:1 | 120°C | 12 hours | 80% | [5] |

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Adapalene

With this compound in hand, the subsequent steps focus on constructing the final adapalene molecule. A common synthetic strategy involves the methylation of the phenolic hydroxyl group, followed by a coupling reaction to introduce the 6-carboxy-2-naphthyl moiety, and finally, saponification to yield the carboxylic acid form of adapalene.

The overall synthetic workflow can be visualized as follows:

References

The Adamantyl Advantage: A Technical Guide to 4-(1-Adamantyl)phenol in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid adamantyl moiety into polymer structures offers a compelling strategy for the development of high-performance materials. 4-(1-Adamantyl)phenol, a key building block in this endeavor, provides a versatile platform for creating polymers with exceptional thermal stability, enhanced mechanical properties, and desirable dielectric characteristics. This technical guide explores the potential applications of this compound in materials science, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and material property relationships.

Core Properties and Synthesis of this compound

This compound is a white crystalline solid with a melting point in the range of 181-183 °C. Its rigid, three-dimensional diamondoid structure is the primary contributor to the enhanced properties of the polymers it forms.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with 1-bromoadamantane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromoadamantane

-

Phenol

-

Anhydrous Aluminum Chloride (AlCl₃) - Catalyst

-

Dichloromethane (CH₂Cl₂) - Solvent

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and 1-bromoadamantane in dichloromethane.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and quench the reaction by slowly adding dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Applications in High-Performance Polymers

The introduction of the 4-(1-adamantyl)phenyl group into polymer backbones or as a pendant group significantly enhances their material properties.

Poly(meth)acrylates

Polymers derived from methacrylate monomers containing the 4-(1-adamantyl)phenyl group exhibit remarkably high glass transition temperatures (Tg) and improved thermal stability.

Table 1: Thermal Properties of Adamantane-Containing Methacrylate Polymers

| Polymer | Monomer Structure | Tg (°C) | Onset of Decomposition (°C) |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 4-(1-adamantyl)phenyl methacrylate | 253[1][2] | 250 (in nitrogen)[1] |

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | 2-methyl-4-(1-adamantyl)phenyl methacrylate | 250[1] | ~250 (in nitrogen)[1] |

| Copolymers with Styrene (1-30 mol% adamantyl monomer) | 4-(1-adamantyl)phenyl methacrylate | 5-60 °C increase over polystyrene[1] | Not specified |

| Copolymers with Methyl Methacrylate (0.75-35 mol% adamantyl monomer) | 4-(1-adamantyl)phenyl methacrylate | 6-70 °C increase over PMMA | Not specified |

Experimental Protocol: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate and its Polymerization

Part A: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate Monomer

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound and triethylamine in dichloromethane in a flask cooled in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours after the addition is complete.

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent to yield the crude monomer.

-

Purify the monomer by column chromatography or recrystallization.

Part B: Free Radical Polymerization of 4-(1-Adamantyl)phenyl Methacrylate

Materials:

-

4-(1-Adamantyl)phenyl methacrylate monomer

-

Azobisisobutyronitrile (AIBN) - Initiator

-

Toluene - Solvent

-

Methanol - Non-solvent for precipitation

Procedure:

-

Dissolve the 4-(1-Adamantyl)phenyl methacrylate monomer and AIBN in toluene in a polymerization tube.

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Seal the tube under vacuum and heat at 60-70 °C for 24 hours.

-

Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer, wash with methanol, and dry in a vacuum oven.

Epoxy Resins

The incorporation of this compound into epoxy resins can lead to materials with high thermal stability and good mechanical performance. While specific data for a this compound-based epoxy is limited in the readily available literature, a related di-adamantane epoxy system provides a strong indication of the expected property enhancements.

Table 2: Properties of an Adamantane-Containing Epoxy Resin System (Representative Example)

| Property | Value |

| Tensile Strength | 90 MPa |

| Glass Transition Temperature (Tg) | 163 °C |

| 5% Mass Loss Temperature | 401 °C |

| Water Absorption Rate | 31.60% lower than standard E51-DDM epoxy |

Experimental Protocol: Synthesis of a Glycidyl Ether Epoxy Resin from this compound (Conceptual)

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium Hydroxide (NaOH)

-

Inert solvent (e.g., toluene)

-

Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve this compound in an excess of epichlorohydrin and the inert solvent.

-

Add the phase transfer catalyst to the mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over several hours.

-

After the addition, continue stirring at the reaction temperature until the reaction is complete (monitored by titration of the phenoxide content).

-

Cool the mixture and wash with water to remove the salt and excess NaOH.

-

Separate the organic phase and remove the excess epichlorohydrin and solvent by vacuum distillation.

-

The resulting product is the glycidyl ether of this compound.

Polycarbonates

The rigid and bulky nature of the adamantyl group can significantly increase the glass transition temperature and thermal stability of polycarbonates.

Experimental Protocol: Interfacial Polycondensation for Adamantane-Containing Polycarbonate (Conceptual)

Materials:

-

This compound (as a chain terminator, or a di-adamantane bisphenol for polymer backbone)

-

Bisphenol A

-

Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

-

Chain Terminator (e.g., phenol or this compound)

Procedure:

-

Dissolve Bisphenol A and the chain terminator in the aqueous NaOH solution.

-

In a separate vessel, dissolve phosgene (or its equivalent) in dichloromethane.

-

Combine the two solutions in a baffled reactor with vigorous stirring to create a large interfacial area.

-

Add the phase transfer catalyst to the reaction mixture.

-

Control the pH of the aqueous phase by adding NaOH solution as needed.

-

After the desired molecular weight is achieved, stop the reaction, separate the organic phase, and wash it with acid and then water until neutral.

-

Precipitate the polycarbonate by pouring the dichloromethane solution into a non-solvent like methanol.

-

Collect and dry the polymer.

Low Dielectric Constant Materials

The introduction of the adamantane cage, with its large free volume and low polarizability, can effectively reduce the dielectric constant (Dk) and dielectric loss (Df) of polymers, making them suitable for applications in microelectronics and high-frequency communication.

Table 3: Dielectric Properties of Adamantane-Containing Polymers

| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency |

| Adamantane-linked polymer with fluorobenzene units | 2.58 | 1.94 x 10⁻³ | 10 GHz |

| Methacrylate polymers containing adamantane | Lower than PMMA | Not specified | Not specified |

Visualizing Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and conceptual relationships.

Caption: Synthesis pathway from phenol to poly(4-(1-adamantyl)phenyl methacrylate).

Caption: Influence of this compound incorporation on material properties.

Conclusion

This compound is a highly valuable monomer for the synthesis of advanced polymers. Its rigid, bulky adamantane structure imparts significant improvements in thermal stability, mechanical properties, and dielectric performance. The synthetic routes to polymers based on this monomer are accessible through standard polymerization techniques. The data and protocols presented in this guide demonstrate the vast potential of this compound in the development of next-generation materials for a wide range of demanding applications in the electronics, aerospace, and specialty coatings industries. Further research into the synthesis and characterization of a broader range of polymer architectures incorporating this compound is warranted to fully exploit its unique advantages.

References

Methodological & Application

Synthesis of 4-(1-Adamantyl)phenol: A Detailed Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1-Adamantyl)phenol via the Friedel-Crafts alkylation of phenol with 1-bromoadamantane. The adamantyl moiety is a key functional group in medicinal chemistry and materials science, valued for its bulky, rigid, and lipophilic nature, which can enhance the metabolic stability and modify the physicochemical properties of parent compounds.[1] This application note presents a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.

Introduction

The introduction of an adamantyl group to a phenolic scaffold can significantly impact its biological activity and material characteristics.[1] The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction, a fundamental method for forming carbon-carbon bonds on aromatic rings.[2] In this reaction, an electrophilic adamantyl carbocation is generated from 1-bromoadamantane, which then undergoes electrophilic aromatic substitution with the electron-rich phenol ring.[1] While Friedel-Crafts reactions often employ a Lewis acid catalyst to facilitate the formation of the carbocation, the alkylation of phenol with 1-bromoadamantane can proceed efficiently without a catalyst.[2][3] This is advantageous as it avoids potential side reactions and complexation of the catalyst with the phenolic oxygen.[4][5] The reaction typically favors para-substitution due to the steric bulk of the adamantyl group.[6]

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Although often facilitated by a Lewis acid, the reaction between phenol and 1-bromoadamantane can be achieved thermally. The proposed mechanism involves the initial formation of the 1-adamantyl carbocation, which is then attacked by the nucleophilic phenol ring.

Reaction Scheme:

Experimental Protocol

This protocol is based on a proven synthetic method for the preparation of this compound.[7]

3.1. Materials and Equipment:

-

Phenol (C₆H₅OH)

-

1-Bromoadamantane ((CH₂)₆(CH)₃CBr)

-

Deionized Water

-

Round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Vacuum oven

3.2. Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 188 g (2.0 mol) of phenol and 108 g (0.50 mol) of 1-bromoadamantane.[7]

-

Reaction: Heat the mixture to 120°C with continuous stirring. Maintain this temperature for 12 hours.[7]

-

Work-up and Precipitation: After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.[7] In a large beaker, pour the cooled solution into 2 L of hot water while stirring. A precipitate of this compound will form.[7]

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel.[7] Wash the solid precipitate three times with hot water to remove any unreacted phenol and other water-soluble impurities.[7]

-

Drying: Dry the purified product thoroughly in a vacuum oven.[7]

3.3. Characterization:

The final product, this compound, should be a white to almost white powder or crystal. Its identity and purity can be confirmed by various analytical techniques, including:

-

Melting Point: 181-183 °C.[8]

-

¹H NMR Spectroscopy: To confirm the chemical structure.[9]

-

¹³C NMR Spectroscopy: To further verify the structure.

-

Mass Spectrometry: To determine the molecular weight (228.33 g/mol ).[9][10]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 188 g (2.0 mol) | [7] |

| 1-Bromoadamantane | 108 g (0.50 mol) | [7] |

| Reaction Conditions | ||

| Temperature | 120 °C | [7] |

| Reaction Time | 12 hours | [7] |

| Product | ||

| Product Name | This compound | [7] |

| Appearance | White to Almost white powder/crystal | |

| Yield | 91.3 g (80%) | [7] |

| Melting Point | 181-183 °C | [8] |

| Molecular Weight | 228.33 g/mol | [10] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

1-Bromoadamantane is an irritant. Avoid contact with skin and eyes.

-

Hot water can cause burns. Handle with care.

-

Always follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from phenol and 1-bromoadamantane is a straightforward and high-yielding procedure that can be performed without the need for a catalyst. The detailed protocol and workflow provided in this application note offer a clear guide for researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 29799-07-3 [chemicalbook.com]

- 9. This compound(29799-07-3) 1H NMR [m.chemicalbook.com]

- 10. This compound | C16H20O | CID 269933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Friedel-Crafts Adamantylation of Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. A specialized application of this reaction, the adamantylation of phenols, is of significant interest in medicinal chemistry and materials science. The introduction of the bulky, rigid, and lipophilic adamantyl moiety onto a phenolic scaffold can profoundly influence the parent molecule's pharmacological and material properties. Incorporating an adamantyl group can enhance metabolic stability, increase lipophilicity, and provide a rigid framework that can be crucial in drug design for optimizing interactions with biological targets.

These application notes provide detailed protocols and comparative data for the Friedel-Crafts adamantylation of phenols using various catalytic systems. The information is intended to guide researchers in selecting appropriate reaction conditions and methodologies for their specific synthetic needs.

Reaction Principle

The adamantylation of phenols proceeds via an electrophilic aromatic substitution mechanism. An acid catalyst is employed to generate a stable tertiary adamantyl carbocation from an adamantyl precursor, such as 1-adamantanol or 1-bromoadamantane. This highly electrophilic carbocation is then attacked by the electron-rich phenol ring. The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions. The choice of catalyst, solvent, and reaction conditions can influence the regioselectivity and the extent of mono- versus di-alkylation.

Data Presentation: A Comparative Overview of Catalytic Systems

The selection of a suitable catalyst is critical for a successful adamantylation reaction. Below is a summary of quantitative data for different catalytic approaches, showcasing the versatility of this transformation.

Table 1: Ion-Exchange Resin-Catalyzed Adamantylation of Substituted Phenols with 1-Adamantanol

| Phenol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Bromophenol | 2-(1-Adamantyl)-4-bromophenol | 6 | 120 | 98 |

| 4-Chlorophenol | 2-(1-Adamantyl)-4-chlorophenol | 8 | 120 | 95 |

| 4-Fluorophenol | 2-(1-Adamantyl)-4-fluorophenol | 8 | 120 | 93 |

| 4-Iodophenol | 2-(1-Adamantyl)-4-iodophenol | 4 | 120 | 98 |

| 4-Methylphenol (p-cresol) | 2-(1-Adamantyl)-4-methylphenol | 6 | 120 | 96 |

| 3-Methylphenol (m-cresol) | 2-(1-Adamantyl)-5-methylphenol & 2-(1-Adamantyl)-3-methylphenol | 10 | 120 | 90 (mixture) |

| 2-Methylphenol (o-cresol) | 6-(1-Adamantyl)-2-methylphenol | 10 | 120 | 85 |

| 4-Methoxyphenol | 2-(1-Adamantyl)-4-methoxyphenol | 12 | 120 | 82 |

Data compiled from studies on ion-exchange-resin-catalyzed adamantylation.[1]

Table 2: Comparison of Various Catalytic Systems for Phenol Adamantylation

| Adamantylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference |

| 1-Adamantanol | H₂SO₄ | n-Heptane | Room Temp. | ~24 h | Good to Excellent | [2] |

| 1-Bromoadamantane | InBr₃ (5 mol%) | Dichloromethane | Room Temp. | 1-24 h | High (e.g., 91% for benzene) | [3] |

| 1-Adamantanol | Triflic Acid (TfOH) | Dichloromethane | Room Temp. | 5 min - 6 h | High | |

| 1-Adamantanol | Amberlite 200 (H⁺ form) | Acetic Acid | 120 | 4-12 h | Excellent (82-98%) | [1] |

Experimental Protocols

Protocol 1: Adamantylation of 4-Bromophenol using a Recyclable Ion-Exchange Resin Catalyst

This protocol details a clean and efficient method for the synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate for the drug Adapalene, using a solid acid catalyst.[1]

Materials:

-

4-Bromophenol

-

1-Adamantanol

-

Amberlite 200 (H⁺ form) ion-exchange resin

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Dichloromethane

-

Petroleum Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenol (3.0 mmol), 1-adamantanol (3.15 mmol, 1.05 equiv), Amberlite 200 resin (0.75 g), and glacial acetic acid (10 mL).

-

Reaction: Stir the mixture at 120°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a slight excess of acetic anhydride to convert the water byproduct into acetic acid.

-

Filter the mixture to recover the ion-exchange resin catalyst. The catalyst can be washed with diethyl carbonate, dried under vacuum at 90°C for 3 hours, and reused.[1]

-

The filtrate containing the product is concentrated under reduced pressure to remove the acetic acid.

-

-

Purification: The crude residue is purified by recrystallization from a mixture of dichloromethane and petroleum ether to yield pure 2-(1-adamantyl)-4-bromophenol.[4]

Protocol 2: General Procedure for Adamantylation using a Brønsted Acid Catalyst

This protocol provides a general method for the adamantylation of phenols using concentrated sulfuric acid.

Materials:

-

Phenol

-

1-Adamantanol

-

Concentrated Sulfuric Acid

-

n-Heptane

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-adamantanol in n-heptane.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution with stirring.

-

Substrate Addition: Add the phenol substrate to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

General Workflow for Friedel-Crafts Adamantylation of Phenols

Caption: Workflow for the adamantylation of phenols.

Signaling Pathway: Mechanism of Acid-Catalyzed Adamantylation of Phenol

Caption: Mechanism of the Friedel-Crafts adamantylation.

References

Application Notes and Protocols: 4-(1-Adamantyl)phenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Adamantyl)phenol is a valuable building block in organic synthesis, prized for the unique properties conferred by its bulky, lipophilic adamantyl cage. This rigid, three-dimensional structure is increasingly utilized in medicinal chemistry to enhance the drug-like properties of molecules, such as improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a scaffold for precise spatial orientation of functional groups.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including electrophilic aromatic substitution, Mannich reactions, and O-alkylation. Furthermore, it explores the biological relevance of adamantyl-containing phenol derivatives, particularly in the context of cancer research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its use in synthesis.

| Property | Value | Reference |

| CAS Number | 29799-07-3 | [2] |

| Molecular Formula | C₁₆H₂₀O | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| Melting Point | 181-183 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. Insoluble in water. |

Key Synthetic Applications and Protocols

This compound can be readily functionalized at the ortho-positions to the hydroxyl group and at the hydroxyl group itself. The following sections provide representative protocols for these transformations.

Electrophilic Aromatic Substitution: Bromination

The electron-donating hydroxyl group activates the aromatic ring of this compound, directing electrophilic substitution primarily to the ortho positions. Due to the steric bulk of the adamantyl group, the positions ortho to the hydroxyl group are the most reactive sites for electrophiles.

Representative Protocol: Synthesis of 2,6-Dibromo-4-(1-adamantyl)phenol

This protocol is adapted from standard procedures for the bromination of activated phenols.

Reaction Scheme:

Materials:

-

This compound

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6-dibromo-4-(1-adamantyl)phenol.

Expected Outcome and Characterization:

The product is expected to be a white to off-white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Table of Representative Reaction Parameters for Phenol Bromination:

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Nitrophenol | Bromine | Glacial Acetic Acid | Room Temp ~ 85 | 96-98 | |

| Phenol | Bromine | Carbon Disulfide | < 5 | 80-84 (p-bromophenol) |

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. For this compound, this reaction occurs at the ortho positions to the hydroxyl group. The resulting Mannich bases are valuable intermediates for the synthesis of various biologically active molecules.

Representative Protocol: Synthesis of 2-[(Dimethylamino)methyl]-4-(1-adamantyl)phenol

This protocol is a general procedure for the Mannich reaction of phenols.

Reaction Scheme:

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, prepare a solution of this compound (1.0 eq) in ethanol.

-

To this solution, add dimethylamine solution (1.2 eq) followed by formaldehyde solution (1.2 eq) with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining starting materials and reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Outcome and Characterization:

The product is typically an oil or a low-melting solid. Characterization is performed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Representative Reaction Parameters for the Mannich Reaction of Phenols:

| Phenol | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Dimethylamine | Formaldehyde | Methanol | Reflux | High |

| 2,6-Di-tert-butylphenol | Dimethylamine | Formaldehyde | Methanol | Reflux | - |

O-Alkylation: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated to form ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Representative Protocol: Synthesis of 1-(4-Benzyloxyphenyl)adamantane

This protocol is based on the general principles of the Williamson ether synthesis for phenols.

Reaction Scheme:

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Let the reaction proceed at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(4-benzyloxyphenyl)adamantane.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Representative Reaction Parameters for Williamson Ether Synthesis of Phenols:

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) |

| Phenol | Benzyl bromide | K₂CO₃ | DMF | - |

| 2-Naphthol | n-Bromobutane | NaOH | Ethanol | Reflux |

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant biological activity, particularly as modulators of nuclear receptors and in antiproliferative assays.

Estrogen Receptor Modulation

This compound itself has been identified as a potent agonist of the human estrogen receptor alpha (ERα).[3] This finding is significant as ERα is a key target in the treatment of hormone-dependent breast cancers. The binding of an agonist to ERα initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, which can promote cell proliferation in ER-positive cancers. The adamantyl group plays a crucial role in the binding affinity of these compounds to the receptor.

Below is a simplified diagram illustrating the agonistic action of a this compound derivative on the estrogen receptor signaling pathway.

References

- 1. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: this compound as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

Application Notes and Protocols: Synthesis of 4-(1-Adamantyl)phenyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the synthesis of 4-(1-adamantyl)phenyl methacrylate. The synthesis is a two-step process commencing with the Friedel-Crafts alkylation of phenol with 1-bromoadamantane to yield 4-(1-adamantyl)phenol, followed by the esterification of this intermediate with methacryloyl chloride. Detailed protocols for both synthetic steps, including reagent quantities, reaction conditions, and purification methods, are presented. Additionally, this document summarizes the key quantitative data for the precursor and the final product in tabular format for ease of reference. The primary application of 4-(1-adamantyl)phenyl methacrylate is in polymer chemistry, where its incorporation into polymers such as polystyrene and poly(methyl methacrylate) significantly enhances their thermal stability and glass transition temperature (Tg).[1] While the precursor, this compound, has been noted for its use in studying inhibitors of oral bacteria, the applications of the methacrylate derivative in drug development are not extensively documented in the current literature.

Introduction

Adamantane-containing compounds are of significant interest in both materials science and medicinal chemistry due to the unique properties conferred by the bulky and rigid adamantyl cage structure. In polymer science, the incorporation of adamantyl moieties into polymer chains is a well-established strategy for increasing the glass transition temperature (Tg) and thermal stability of materials.[1] The monomer 4-(1-adamantyl)phenyl methacrylate is a key building block in the synthesis of such high-performance polymers. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this valuable monomer.

Experimental Protocols

The synthesis of 4-(1-adamantyl)phenyl methacrylate is achieved in two main steps:

-

Synthesis of this compound (Intermediate)

-

Synthesis of 4-(1-Adamantyl)phenyl Methacrylate (Final Product)

Step 1: Synthesis of this compound

This procedure is based on the Friedel-Crafts alkylation of phenol with 1-bromoadamantane.[2]

Materials:

-

1-Bromoadamantane

-

Phenol

-

Deionized Water

Equipment:

-

Round-bottom flask